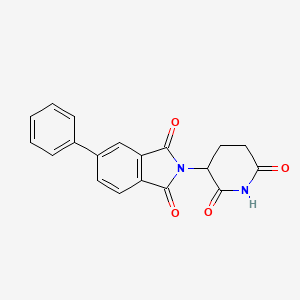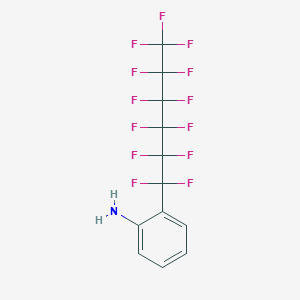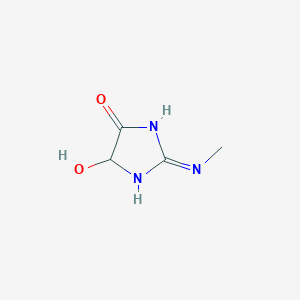
5-Hydroxy-2-(methylamino)-1H-imidazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-2-(methylamino)-1H-imidazol-4(5H)-one is a heterocyclic compound with significant importance in various fields of scientific research. This compound features an imidazole ring, which is a common structural motif in many biologically active molecules. The presence of both hydroxy and methylamino groups in its structure makes it a versatile compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-(methylamino)-1H-imidazol-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of glyoxal with methylamine and a suitable hydroxy-containing compound. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. Catalysts and optimized reaction parameters are often employed to enhance the efficiency and selectivity of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-2-(methylamino)-1H-imidazol-4(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various imidazole derivatives with different functional groups, which can be further utilized in synthetic and medicinal chemistry.
Aplicaciones Científicas De Investigación
5-Hydroxy-2-(methylamino)-1H-imidazol-4(5H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active molecules.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism by which 5-Hydroxy-2-(methylamino)-1H-imidazol-4(5H)-one exerts its effects involves its interaction with specific molecular targets. The hydroxy and methylamino groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The imidazole ring can also participate in π-π interactions and coordination with metal ions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-1H-imidazole-4(5H)-one: Lacks the methylamino group, leading to different reactivity and applications.
5-Methyl-2-(methylamino)-1H-imidazol-4(5H)-one: Contains a methyl group instead of a hydroxy group, affecting its chemical properties.
2-(Methylamino)-1H-imidazole-4(5H)-one: Similar structure but without the hydroxy group, resulting in different biological activity.
Uniqueness
The presence of both hydroxy and methylamino groups in 5-Hydroxy-2-(methylamino)-1H-imidazol-4(5H)-one makes it unique compared to its analogs. These functional groups provide a balance of hydrophilicity and reactivity, making the compound versatile for various applications in research and industry.
Propiedades
Fórmula molecular |
C4H7N3O2 |
|---|---|
Peso molecular |
129.12 g/mol |
Nombre IUPAC |
5-hydroxy-2-methyliminoimidazolidin-4-one |
InChI |
InChI=1S/C4H7N3O2/c1-5-4-6-2(8)3(9)7-4/h2,8H,1H3,(H2,5,6,7,9) |
Clave InChI |
NVYFZNRZZGBIEO-UHFFFAOYSA-N |
SMILES canónico |
CN=C1NC(C(=O)N1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


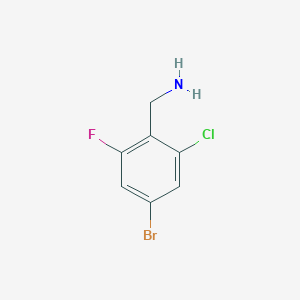
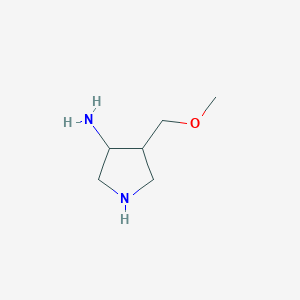

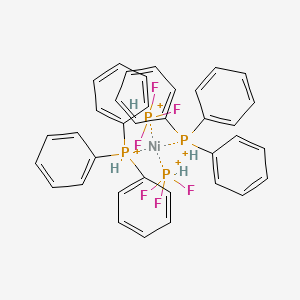
![Methyl 2-aminothiazolo[5,4-b]pyridine-7-carboxylate](/img/structure/B13105411.png)
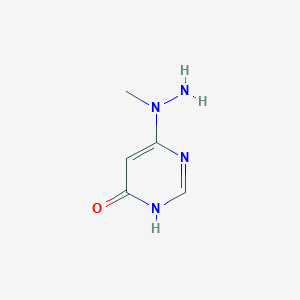

![1-(2-Bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazin-5-yl)ethanone](/img/structure/B13105431.png)


